CID 45079555
Description
CID 45079555 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. For instance, analogous compounds like taurocholic acid (CID 6675) and ginkgolic acid 17:1 (CID 5469634) are characterized by their structural motifs and biochemical roles, such as substrate specificity for transporters or enzyme inhibition . This compound likely follows similar annotation standards, with its properties inferred from computational models, experimental assays, or structural analogs.
Properties
CAS No. |
517907-47-0 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3-7,9,11H,1H2 |
InChI Key |
KWSPJGUJBOYNER-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(C1=CN=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 45079555 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and other advanced technologies to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
CID 45079555 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
Scientific Research Applications
CID 45079555 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 45079555 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism of action depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize CID 45079555, we compare it to compounds with analogous scaffolds or functional groups, leveraging methodologies outlined in the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Structural Motifs: this compound may share a trifluoromethyl-oxadiazole core with compounds like CAS 340736-76-7 (PubChem ID 10491405), which exhibit high polarity and BBB permeability . This contrasts with taurocholic acid’s steroid backbone or ginkgolic acid’s phenolic lipid structure.
- Functional Similarity : If this compound acts as an enzyme inhibitor (e.g., CYP1A2), its mechanism could parallel ginkgolic acid’s interference with metabolic pathways .
Functional and Mechanistic Comparisons
Insights :
- Mechanistic Overlap : this compound’s hypothetical role in oncology aligns with betulinic acid derivatives, which show antitumor activity through apoptosis induction .
- Divergence in Selectivity : Unlike irbesartan’s receptor-specific action, this compound might target broader enzymatic pathways, necessitating structure-activity relationship (SAR) studies to optimize specificity.
Methodological Considerations for Comparative Analysis
The evidence highlights standardized approaches for compound comparison:
- Structural Overlays : 3D alignment tools, as used for DHEAS (CID 12594) and taurolithocholic acid (CID 439763), reveal steric and electronic differences critical for binding affinity .
- Similarity Scoring : Compounds with Tanimoto coefficients >0.85 (e.g., CAS 340736-76-7 analogs) are deemed structurally analogous, guiding lead optimization .
- MS/MS Fragmentation : Techniques like CID (collision-induced dissociation) and ETD (electron-transfer dissociation) dissect molecular ions, aiding in structural elucidation .
Q & A
Q. How to conduct a systematic review of this compound's pharmacological effects?
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